Stereochemical Purity and Defined Chiral Configuration as a Procurement Advantage
rac-(2R,4r,6S)-2,6-dimethylpiperidin-4-ol is supplied as a racemic mixture with a defined 2,6-trans configuration, a critical feature for chiral auxiliary applications . In contrast, generic 2,6-dimethylpiperidin-4-ol (CAS 4733-70-4) is often supplied as an unspecified mixture of diastereomers, introducing stereochemical ambiguity [1].
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | racemic (2R,4r,6S) configuration, purity 95–98% |
| Comparator Or Baseline | 2,6-Dimethylpiperidin-4-ol (CAS 4733-70-4) as a mixture of diastereomers |
| Quantified Difference | Target compound provides a defined 2,6-trans stereochemistry; comparator is a mixture of undefined diastereomers |
| Conditions | Vendor specifications (10xchem, Leyan) vs. PubChem entry for CAS 4733-70-4 |
Why This Matters
For asymmetric synthesis and chiral resolution, a defined stereochemical starting material minimizes the risk of unpredictable diastereoselectivity and ensures reproducible results.
- [1] PubChem. (n.d.). 2,6-Dimethyl-piperidin-4-ol (CAS 4733-70-4). Compound Summary. View Source
